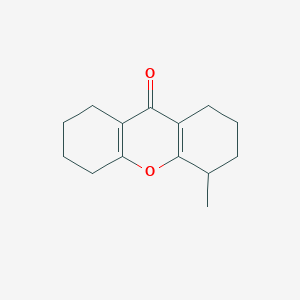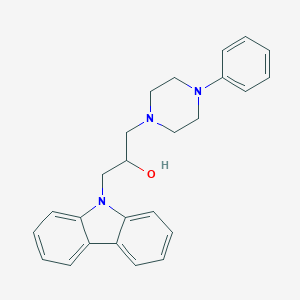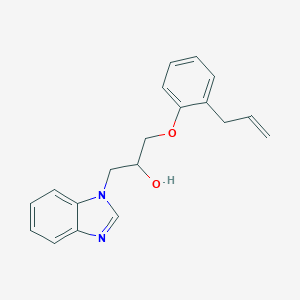![molecular formula C17H15Cl2IN2O2 B289245 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B289245.png)
2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide, also known as Compound A, is a small molecule inhibitor that has been studied extensively in recent years for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, making it a potential candidate for further investigation.
作用機序
2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A inhibits PAK4 activity by binding to the ATP-binding site of the protein. This binding prevents PAK4 from phosphorylating its downstream targets, leading to a reduction in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on PAK4 activity, 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A has been shown to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the activity of other proteins involved in cancer cell growth and survival.
実験室実験の利点と制限
One advantage of using 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A in lab experiments is that it has been extensively studied and characterized, making it a well-established tool for investigating PAK4 activity and its role in cancer. However, one limitation of using this compound is that it may have off-target effects on other proteins, making it important to use appropriate controls and confirmatory experiments.
将来の方向性
There are several potential future directions for research on 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A. One area of interest is in developing more specific and potent inhibitors of PAK4 activity, which may have improved efficacy and fewer off-target effects. Another area of interest is in investigating the role of PAK4 in other diseases, such as neurological disorders and cardiovascular disease. Finally, there is potential for investigating the use of 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A in combination with other cancer treatments, such as chemotherapy and immunotherapy, to improve overall treatment efficacy.
合成法
2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,4-dichlorobenzoyl chloride with 4-iodo-2-[(propylamino)carbonyl]aniline in the presence of a base such as triethylamine. The resulting product can then be purified using standard techniques such as column chromatography.
科学的研究の応用
2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A has been studied extensively for its potential use in cancer treatment. In particular, it has been shown to inhibit the activity of a protein called PAK4, which is involved in cancer cell growth and metastasis. This inhibition has been shown to reduce tumor growth in preclinical models, making 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A a potential candidate for further investigation as a cancer treatment.
特性
分子式 |
C17H15Cl2IN2O2 |
|---|---|
分子量 |
477.1 g/mol |
IUPAC名 |
2,4-dichloro-N-[4-iodo-2-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H15Cl2IN2O2/c1-2-7-21-16(23)13-9-11(20)4-6-15(13)22-17(24)12-5-3-10(18)8-14(12)19/h3-6,8-9H,2,7H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
RBPFHZCAPQJNMU-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCCNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)


![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)



![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)